N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
Description
N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives
Properties
IUPAC Name |
[5-(4-chloroanilino)triazolidin-4-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O/c1-14-4-2-3-5-17(14)26-10-12-27(13-11-26)20(28)18-19(24-25-23-18)22-16-8-6-15(21)7-9-16/h2-9,18-19,22-25H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBGBSZOHMDGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperazine Moiety: The piperazine derivative is introduced through a nucleophilic substitution reaction.
Introduction of the Chlorophenyl Group: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the chlorophenyl group to the triazole ring.
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Catalysts: Using palladium or copper catalysts for coupling reactions.
Solvents: Selecting appropriate solvents like dimethylformamide or toluene to facilitate reactions.
Temperature Control: Maintaining precise temperature conditions to ensure optimal reaction rates and product stability.
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,3-triazole core participates in several characteristic reactions:
Nucleophilic Substitution
The N1 and N2 positions of the triazole ring can undergo alkylation or arylation. For example:
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Alkylation : Treatment with alkyl halides (e.g., ethyl bromoacetate) in basic conditions (K₂CO₃, DMF) yields N-alkylated derivatives.
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Arylation : Reaction with aryl boronic acids via Suzuki-Miyaura coupling introduces aryl groups at the triazole’s C4 position.
Cycloaddition Reactions
The triazole’s electron-deficient nature enables Huisgen cycloaddition with terminal alkynes or azides under copper catalysis, forming fused heterocycles .
Piperazine and Amide Reactivity
The piperazine-carbamoyl moiety undergoes functionalization at both the secondary amine and carbonyl groups:
Acylation/Alkylation of Piperazine
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Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane produces N-acylpiperazine derivatives.
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Alkylation : Alkyl halides or epoxides introduce substituents at the piperazine nitrogen under mild basic conditions.
Hydrolysis of the Amide Bond
The carbonyl group linking piperazine and triazole is susceptible to hydrolysis under acidic (HCl, reflux) or enzymatic conditions, yielding a free amine and carboxylic acid.
Aromatic Substituent Reactivity
The 4-chlorophenyl and 2-methylphenyl groups participate in electrophilic and nucleophilic reactions:
Electrophilic Aromatic Substitution
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Halogenation : Chlorine or bromine substituents can be introduced at the para position of the 4-chlorophenyl group using FeCl₃ catalysis.
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Nitration : Concentrated HNO₃/H₂SO₄ selectively nitrates the 2-methylphenyl ring at the meta position.
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group undergoes substitution with strong nucleophiles (e.g., amines, alkoxides) under high-temperature conditions.
Oxidation
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The triazole’s C–H bonds are oxidized by KMnO₄ or RuO₄ to form carboxylic acid derivatives.
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Piperazine’s secondary amine oxidizes to a nitroxide radical under O₂/UV light.
Reduction
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Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering its aromaticity.
Condensation and Schiff Base Formation
The primary amine (-NH₂) on the triazole reacts with aldehydes (e.g., 4-methoxybenzaldehyde) to form Schiff bases, which can cyclize into fused heterocycles under acidic conditions .
Mechanistic Insights
Scientific Research Applications
N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-4-amine: Similar structure but with a different position of the triazole nitrogen.
N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-3-amine: Another positional isomer with distinct biological properties.
Uniqueness
N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is unique due to its specific arrangement of functional groups, which confer distinct biological activities and chemical reactivity compared to its isomers and analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of triazole derivatives, which are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : CHClNO
- Molecular Weight : 435.3 g/mol
- CAS Number : 1291837-15-4
Biological Activity
The biological activity of this compound has been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with a triazole ring exhibit antimicrobial properties. A study highlighted that derivatives similar to this compound showed moderate to high activity against various bacterial strains, including Staphylococcus aureus and Enterobacter aerogenes .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterococcus faecalis | Moderate |
| Bacillus cereus | Moderate |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Triazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation pathways. In vitro studies demonstrated that this compound could reduce inflammation markers significantly .
Anticancer Potential
The anticancer activity of triazole derivatives is noteworthy. Studies have shown that certain triazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, this compound was found to exhibit cytotoxic effects against various cancer cell lines .
Case Study 1: Synthesis and Characterization
A detailed synthesis of triazole derivatives including the target compound was performed, followed by characterization through spectroscopic methods (NMR, IR). The synthesized compounds were screened for their biological activities using standard microbiological techniques .
Case Study 2: Molecular Docking Studies
Molecular docking studies revealed the binding affinity of this compound to various biological targets. These studies suggested that the compound interacts effectively with proteins involved in inflammation and cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
